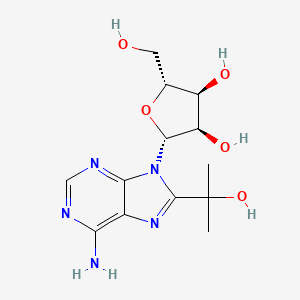

8-(alpha-Hydroxyisopropyl)adenosine

説明

Structure

3D Structure

特性

CAS番号 |

23844-14-6 |

|---|---|

分子式 |

C13H19N5O5 |

分子量 |

325.32 g/mol |

IUPAC名 |

(2R,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O5/c1-13(2,22)12-17-6-9(14)15-4-16-10(6)18(12)11-8(21)7(20)5(3-19)23-11/h4-5,7-8,11,19-22H,3H2,1-2H3,(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |

InChIキー |

GXKTXHUOBKLFMI-IOSLPCCCSA-N |

SMILES |

CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |

異性体SMILES |

CC(C)(C1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |

正規SMILES |

CC(C)(C1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |

他のCAS番号 |

23844-14-6 |

同義語 |

8-(alpha-hydroxyisopropyl)adenosine |

製品の起源 |

United States |

Structural Elucidation and Conformational Analysis

X-ray Crystallographic Studies of 8-(alpha-Hydroxyisopropyl)adenosine

X-ray crystallography has been employed to establish the atomic and molecular structure of this compound in its crystalline form. wikipedia.org This powerful technique allows for the detailed characterization of the molecule's solid-state conformation, including bond lengths, angles, and the spatial relationship between the purine (B94841) base and the ribose sugar.

Crystallographic analysis of this compound dihydrate (C₁₃H₁₉N₅O₅·2H₂O) revealed that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁. nih.gov The unit cell dimensions, which define the size and shape of the basic repeating unit in the crystal lattice, were determined with high precision. nih.gov

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 8.259 (1) Å |

| b | 11.117 (2) Å |

| c | 9.663 (1) Å |

| β | 109.65 (2)° |

Source: Birnbaum, G. I., & Shugar, D. (1978). nih.gov

The solid-state structure, solved by direct methods and refined to a final R-value of 0.031 for 1467 reflections, provides a definitive view of the molecule's preferred conformation. nih.gov This includes the orientation of the purine base relative to the sugar moiety, the pucker of the ribose ring, and the conformation of the exocyclic group.

The orientation of the exocyclic 5'-hydroxyl group is determined by the rotation around the C(4')-C(5') bond. In the crystal structure of this compound, this bond adopts a gauche-gauche (gg) conformation. nih.gov This conformation is one of the three staggered arrangements and plays a role in defining the position of the 5'-hydroxyl group relative to the sugar ring and the purine base.

Table 2: Conformational Parameters of this compound

| Conformational Feature | Parameter | Description |

|---|---|---|

| Glycosyl Bond | χCN = 241.4° | Syn Conformation |

| Sugar Pucker | C(2')-endo | C2' atom is out of the plane on the 'endo' face |

| Exocyclic C(4')-C(5') Bond | - | Gauche-Gauche (gg) |

Source: Birnbaum, G. I., & Shugar, D. (1978). nih.gov

Intermolecular Interactions and Crystal Packing

The three-dimensional architecture of this compound has been meticulously detailed through single-crystal X-ray diffraction analysis. nih.gov The compound crystallizes as a dihydrate (C₁₃H₁₉N₅O₅·2H₂O) in the monoclinic space group P2₁, with the asymmetric unit containing one molecule of the adenosine (B11128) analog and two water molecules. nih.gov The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds.

The bulky α-hydroxyisopropyl group at the 8-position of the adenine (B156593) base plays a crucial role in dictating the molecule's conformation, forcing the glycosyl torsion angle (χ) into the syn range. nih.gov In the crystal, this angle is 241.4°. nih.gov The sugar moiety adopts a C(2')-endo pucker, and the conformation around the exocyclic C(4')-C(5') bond is gauche-gauche. nih.gov

The crystal packing is characterized by hydrogen bonding involving the nucleoside's functional groups (hydroxyls, amino group, and ring nitrogens) and the water molecules of hydration. This intricate network of non-covalent interactions is fundamental to the stability of the crystal lattice. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₉N₅O₅·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.259 (1) |

| b (Å) | 11.117 (2) |

| c (Å) | 9.663 (1) |

| β (°) | 109.65 (2) |

| Glycosyl Torsion Angle (χ) | 241.4° (syn) |

| Sugar Pucker | C(2')-endo |

| C(4')-C(5') Conformation | gauche-gauche |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

¹H NMR spectroscopy has been a pivotal technique for determining the conformational preferences of nucleosides in solution. nih.govnih.gov For this compound, NMR studies confirm that the syn conformation observed in the solid state is maintained in aqueous solution. nih.govnih.gov The presence of the sterically demanding α-hydroxyisopropyl substituent at the C8 position effectively prevents rotation around the N-glycosidic bond, locking the purine base in a syn orientation relative to the ribose sugar. nih.govnih.gov This contrasts with the parent adenosine molecule, which exists in a dynamic equilibrium between syn and anti forms in solution. nih.gov

In unmodified purine nucleosides like adenosine, the base can rotate around the glycosidic bond, leading to a dynamic equilibrium between two major conformational states: syn and anti. nih.govresearchgate.net The anti conformation, where the bulky part of the base is turned away from the sugar, is typically favored for adenosine and its 5'-nucleotides. nih.govnih.gov However, the relative populations of these conformers can be influenced by factors such as substitution on the purine ring, the nature of the solvent, and interactions with other molecules. nih.gov Understanding this equilibrium is crucial as the conformational state of a nucleoside can dictate its biological activity and recognition by enzymes. nih.gov

The restricted rotation around the glycosidic bond makes this compound an invaluable tool in conformational analysis. nih.gov It serves as an unambiguous and exclusive model for the syn conformation. nih.gov Researchers utilize this fixed analog to study the properties and interactions specific to the syn state without the complication of a coexisting anti population. nih.govnih.gov By comparing the spectroscopic data (e.g., chemical shifts in NMR) of flexible nucleosides to that of this compound and other fixed analogs (such as 8,5'-anhydro-8-oxoadenosine for the anti form), it is possible to quantitatively evaluate the populations of the syn and anti conformers in the flexible molecules. nih.gov This approach has been instrumental in refining the understanding of conformational preferences in various adenosine derivatives. nih.gov

| Compound | Dominant Conformation | Conformational Flexibility |

|---|---|---|

| Adenosine | Dynamic equilibrium (anti is often favored) | High (rotation around glycosidic bond) |

| This compound | syn | Low (conformationally fixed) |

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules, is a sensitive probe of nucleoside conformation, particularly the orientation around the glycosidic bond. nih.govharvard.edu

The CD spectrum of a nucleoside is dominated by the electronic transitions of the purine or pyrimidine (B1678525) base. nih.govrsc.org The signs and magnitudes of the Cotton effects are highly dependent on the glycosidic torsion angle (χ). For adenosine derivatives that are constrained in the syn form, such as this compound, both theoretical and experimental CD spectra have been investigated. nih.gov Theoretical calculations, using methods like Complete Neglect of Differential Overlap (CNDO/S), have been employed to predict the rotational strengths of the key electronic transitions (B₂ᵤ, B₁ᵤ, and E₁ᵤ) as a function of the glycosidic angle. nih.gov The experimental CD spectrum of this compound, with its strong preference for the syn conformation, provides a crucial benchmark for validating these theoretical models. nih.gov The comparison between the calculated and observed spectra helps in formulating sector rules that correlate the CD signal with specific conformational features of purine nucleosides. nih.gov

Correlation of CD Data with Glycosidic Rotational Angles

The conformation of this compound is predominantly dictated by the bulky substituent at the 8-position of the purine ring. This is confirmed through crystallographic data, which shows a glycosyl torsion angle (χCN) of 241.4°, unequivocally placing the molecule in the syn conformation. nih.gov This fixed conformation is crucial for understanding its chiroptical properties.

Circular dichroism (CD) spectroscopy, a technique sensitive to the three-dimensional structure of chiral molecules, has been employed to study this compound in solution. The experimental CD spectrum of this compound has been compared with theoretical calculations to establish a direct correlation between the observed spectral features and the glycosidic rotational angle. nih.gov

Theoretical investigations have been conducted using a combination of the Complete Neglect of Differential Overlap version S (CNDO/S) method and a generalized bond exciton (B1674681) method. nih.gov These calculations have been used to generate "rotational strength wheels" for the principal electronic transitions of the adenosine chromophore (B2u, B1u, and E1u). These wheels map the calculated rotational strength as a function of the glycosidic rotational angle (χ). nih.gov The CD spectrum of this compound, which shows a strong preference for the syn conformation, is in agreement with these theoretical predictions. nih.gov This correlation provides a powerful tool for interpreting the CD spectra of other purine nucleosides in terms of their preferred glycosidic conformation.

| Parameter | Value | Method |

| Glycosyl Torsion Angle (χCN) | 241.4° | X-ray Crystallography |

| Dominant Conformation | syn | X-ray Crystallography & CD Spectroscopy |

Quantum Chemical and Molecular Orbital Studies

Computational Approaches to Conformational Preferences

Quantum chemical methods have been instrumental in understanding the conformational preferences of 8-substituted adenosine derivatives. For this compound, theoretical studies have been performed to complement experimental findings. One of the key computational approaches used is the CNDO/S method, which has been applied to investigate the electronic transitions and their relationship with the molecular conformation. nih.gov

While detailed conformational energy maps specific to this compound are not extensively published, broader studies on 8-substituted adenosines provide a framework for understanding the computational approaches employed. Semi-empirical methods such as Modified Neglect of Diatomic Overlap (MNDO) and Austin Model 1 (AM1) have been used to study the conformational preferences around the glycosidic bond of various 8-substituted adenosine derivatives. Additionally, the Perturbative Configuration Interaction using Localized Orbitals (PCILO) method has been applied to determine the conformational properties of other adenosine analogs, offering another computational tool for such analyses.

Analysis of Electronic Characteristics and Steric Hindrance

The conformational behavior of this compound is largely governed by the steric and electronic properties of the substituent at the 8-position. The alpha-hydroxyisopropyl group is a bulky, tetrahedral, and neutral substituent. nih.gov Its significant size creates substantial steric hindrance, which is the primary reason for the compound's strong preference for the syn conformation.

The effective van der Waals radius of the 8-substituent is estimated to be between 3.5 and 4.0 Å. nih.gov This large radius prevents the purine base from adopting the anti conformation, which is more common for unsubstituted adenosine, due to severe steric clashes that would occur between the substituent and the ribose ring. This steric constraint is so pronounced that the syn conformation is expected to be maintained in both the solid state and in solution, regardless of the sugar pucker. nih.gov

From an electronic standpoint, while the alpha-hydroxyisopropyl group is not strongly electron-donating or withdrawing, its presence does influence the electronic distribution within the purine ring. Quantum chemical studies on related 8-substituted adenosines have shown that there is a relationship between the ab initio molecular electrostatic potential minimum energy of the N3 nitrogen and the energy difference between the syn and anti conformations.

| Property | Description | Impact |

| Steric Hindrance | The bulky α-hydroxyisopropyl group has a large van der Waals radius (3.5–4.0 Å). | Forces the molecule into a rigid syn conformation due to steric clashes with the ribose ring in the anti form. |

| Electronic Effects | The neutral substituent has a modest electronic influence on the purine ring. | The conformational preference is dominated by steric effects rather than electronic interactions. |

Molecular Interactions and Biochemical Characterization

Interactions with Adenosine (B11128) Receptors (ARs)

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are the principal targets through which adenosine and its analogs exert their wide-ranging physiological effects. The interaction of 8-(alpha-hydroxyisopropyl)adenosine with these receptors is critically influenced by its distinct conformational properties.

Ligand Binding Affinities for AR Subtypes (A1, A2A, A2B, A3)

Agonist, Antagonist, or Modulatory Activity

While direct functional data (e.g., EC_50_ or IC_50_ values) for this compound at each receptor subtype is not specified in available literature, the activity of 8-substituted adenosine analogs has been more broadly characterized. Generally, substitutions at the C8 position of adenosine are detrimental to the affinity and potency at A1, A2A, and A2B receptors, with the A3 subtype being more tolerant. Furthermore, many 8-substituted analogs, particularly those with bulky groups, tend to function as antagonists rather than agonists. This is because they are sterically hindered from adopting the necessary conformation to activate the receptor after binding.

Conformational Requirements for Receptor Recognition

The key determinant of the biological activity of this compound is its conformational state. The bulky, tetrahedral hydroxyisopropyl group at the 8-position of the purine (B94841) ring forces the glycosyl bond into a specific orientation.

Crystallographic studies have unequivocally shown that this compound exists in a syn conformation. nih.gov In this arrangement, the base (adenine) is positioned over the sugar (ribose) ring. This is in stark contrast to adenosine itself, which preferentially adopts an anti conformation, where the base is rotated away from the sugar.

This fixed syn conformation is crucial because the activation of adenosine receptors is believed to require the ligand to adopt an anti conformation. Therefore, while a syn-locked compound like this compound might still bind to the receptor, it is sterically prevented from inducing the conformational change in the receptor necessary for signaling, a characteristic typical of an antagonist.

Enzyme Substrate Specificity and Inhibition Studies

Adenosine Deaminase (ADA) Interactions

Adenosine deaminase is a key enzyme that catalyzes the irreversible conversion of adenosine to inosine (B1671953), thus terminating its signaling activity. Detailed studies specifically investigating whether this compound acts as a substrate, inhibitor, or is resistant to deamination by ADA are not available in the surveyed literature. The bulky substituent at the 8-position could potentially hinder its binding to the active site of ADA.

Kinase Interactions (e.g., Adenosine Kinase)

Adenosine kinase (ADK) is a pivotal enzyme in regulating the levels of adenosine, a nucleoside that modulates a wide array of physiological functions, including neurotransmission and cardiovascular activity. nih.govwikipedia.org ADK catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby controlling its availability to interact with adenosine receptors. wikipedia.orgnih.gov The inhibition of ADK is a therapeutic strategy for conditions like diabetes and epilepsy, as it elevates adenosine levels, which can have protective effects. wikipedia.orgnih.gov

The interaction of adenosine analogs with ADK is crucial for their metabolic activation. For instance, the cytotoxicity of 8-amino-adenosine is contingent on its conversion to the triphosphate form, a process initiated by ADK. nih.gov This highlights the role of ADK in the bioactivation of certain adenosine-based compounds. The structure of human ADK has been resolved, revealing a large alpha/beta domain and a smaller lid-like domain that form the active site. nih.gov This structural insight aids in understanding how adenosine and its analogs, including potentially this compound, bind and are processed by the enzyme. The active site model suggests that specific residues, such as Asp300, are critical for the catalytic activity of the enzyme. nih.gov

Adenosine kinase exists in two isoforms, a long (ADK-L) and a short (ADK-S) form, which are located in the nucleus and cytoplasm, respectively. nih.gov This differential localization suggests distinct roles, with the nuclear ADK-L potentially involved in epigenetic regulation through its link to transmethylation pathways. nih.gov

Nucleoside Transporter (ENT) Interactions

Equilibrative nucleoside transporters (ENTs) are crucial for the transport of nucleosides like adenosine across cellular membranes, playing a key role in nucleoside salvage pathways and the regulation of adenosine signaling. nih.govtocris.com These transporters facilitate both the influx and efflux of nucleosides, depending on the concentration gradient. nih.gov The interaction of nucleoside analogs with ENTs is a determining factor in their therapeutic efficacy, as it governs their entry into target cells. nih.govtocris.com

ENTs, part of the SLC29 family of solute carriers, are broadly expressed in various tissues. tocris.com Their inhibition can lead to an increase in extracellular adenosine levels, which can be therapeutically beneficial. nih.gov For example, certain 8-substituted adenosine analogs have been shown to inhibit ENT1. nih.gov The mechanism of this inhibition may not be a straightforward competitive binding but could be indirect. nih.gov

The transport of adenosine via ENTs is also influenced by intracellular metabolism. nih.gov Once inside the cell, adenosine is rapidly phosphorylated by adenosine kinase to AMP. This charged molecule is then unable to exit the cell via ENTs, effectively trapping it intracellularly. nih.gov The transport activity of some ENTs, like ENT4, is also pH-dependent, showing optimal activity in acidic environments, which could be relevant in pathological conditions such as ischemia. nih.gov

Table 1: Summary of Kinase and Transporter Interactions

| Interacting Molecule | Type of Interaction | Significance of Interaction |

| Adenosine Kinase (ADK) | Enzymatic phosphorylation | Key step in the metabolism and activation of adenosine and its analogs. wikipedia.orgnih.govnih.gov |

| Equilibrative Nucleoside Transporter 1 (ENT1) | Inhibition by adenosine analogs | Modulation of extracellular adenosine levels, influencing cellular signaling. nih.govnih.gov |

| Equilibrative Nucleoside Transporter 4 (ENT4) | pH-dependent transport | Potential for targeted drug delivery in acidic microenvironments like tumors or ischemic tissues. nih.gov |

Nucleic Acid and Polynucleotide Interactions

The incorporation of modified nucleosides like this compound into nucleic acids can significantly alter their properties and functions. These modifications are a cornerstone of developing novel therapeutic and research tools.

Incorporation into Oligonucleotides and Polynucleotides

Modified nucleosides can be incorporated into oligonucleotides and polynucleotides to enhance their therapeutic potential. google.comgoogle.com For instance, the incorporation of the alpha-anomer of 2'-deoxyadenosine (B1664071) has been studied to understand its effects on DNA replication. nih.gov Similarly, 8-amino-adenosine can be incorporated into nascent RNA transcripts, leading to potential chain termination. nih.gov The synthesis of oligonucleotides containing photoreactive nucleosides like 8-azido-2'-deoxyadenosine (B140859) has also been achieved, although challenges related to the stability of the azido (B1232118) group exist. researchgate.net

The enzymatic incorporation of modified nucleoside triphosphates by polymerases is a common method. However, the substrate specificity of these enzymes can sometimes limit the efficiency of incorporation. researchgate.net Chemical synthesis using phosphoramidite (B1245037) chemistry is another widely used approach to create oligonucleotides with site-specific modifications. nih.gov

Influence on DNA/RNA Structure and Stability

Modifications to the adenosine base or sugar can have a profound impact on the structure and stability of DNA and RNA duplexes. For example, 2'-O-modifications of adenosine can either stabilize or destabilize DNA:RNA hybrids, depending on the size and nature of the substituent. nih.gov A general trend shows that smaller substituents like 2'-fluoro lead to increased stability, while larger alkyl groups decrease it. nih.gov

Base-Stacking Patterns and Base-Triplet Formation

The introduction of modified nucleosides can alter the base-stacking interactions that are fundamental to the stability of the DNA double helix. These interactions are influenced by the electronic and steric properties of the modified base.

Modified nucleosides can also participate in the formation of non-canonical structures like base triplets. For instance, oligonucleotides containing adenosine analogues with a methylene (B1212753) group replacing the 5'-oxygen can form triple-stranded structures with polyuridine tracts. nih.gov The stability of these triplexes is comparable to that of their unmodified counterparts. nih.gov The ability of modified nucleosides to form such structures opens up possibilities for applications in antisense and antigene therapies.

Table 2: Effects of Adenosine Modifications on Nucleic Acids

| Modification Type | Effect on Nucleic Acid | Reference |

| 2'-O-Alkyl Adenosine | Alters duplex stability (size-dependent) and conformation. | nih.gov |

| 8-Amino-Adenosine | Incorporation into RNA can lead to transcript termination. | nih.gov |

| Alpha-Anomer of Deoxyadenosine | Investigated for its impact on DNA replication. | nih.gov |

| Phosphonomethylene Linkage | Confers nuclease resistance and allows for triplex formation. | nih.gov |

Cellular and Intracellular Pathway Modulation

Impact on Adenosine (B11128) Receptor-Mediated Signaling Cascades

As an adenosine analog, 8-(alpha-Hydroxyisopropyl)adenosine is anticipated to interact with adenosine receptors, which are G-protein-coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that play crucial roles in numerous physiological processes.

G-Protein Coupling and Downstream Effector Modulation (e.g., cAMP)

The activation of adenosine receptors, such as the A2B receptor, typically leads to the stimulation of Gs-dependent cyclic AMP (cAMP) accumulation. nih.gov However, the signaling can be multifaceted, with receptors coupling to different G proteins (Gs, Gi, Gq/11) in various cell types, leading to diverse downstream effects. nih.gov For instance, in some cells, A2BAR-mediated signaling can proceed via both Gi and Gs proteins. nih.gov The modulation of G-protein coupling can have opposing or synergistic roles in different signaling pathways. nih.gov

The downstream effects are often mediated by effectors like adenylyl cyclase, which synthesizes cAMP. cAMP, in turn, activates protein kinase A (PKA). nih.govtdl.org The interplay between G-protein activation and cAMP levels is a critical control point in cellular signaling. nih.govtdl.org In some cellular contexts, growth factor signaling can lead to the phosphorylation of Gαi subunits of G-proteins, which can suppress agonist-induced Gαi activation while promoting Gβγ signaling, or even completely segregate growth factor and GPCR pathways. nih.gov

Another layer of regulation involves A-kinase anchoring proteins (AKAPs), which can bind to mTORC1 and anchor PKA, thereby influencing mTORC1 activity and related processes like cell growth and proliferation. tdl.org

Table 1: Examples of G-Protein Coupling and Downstream Effects

| Receptor/Pathway | G-Protein Involved | Downstream Effector | Cellular Outcome | Reference |

|---|---|---|---|---|

| A2B Adenosine Receptor | Gs, Gi | Adenylyl Cyclase (cAMP) | Modulation of ERK1/2 activity | nih.gov |

| GPCRs paired to Gαs | Gαs | Protein Kinase A (PKA) | Phosphorylation of Raptor, mTORC1 inhibition | tdl.org |

| CXCR4 (GPCR) | Gi | - | Growth factor-dependent phosphorylation of Gαi can alter signaling | nih.gov |

Modulation of Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a highly conserved cascade crucial for cell development, proliferation, and differentiation. nih.govnih.gov It is governed by Wnt ligands, Frizzled (Fzd) receptors, and TCF/LEF transcription factors. nih.gov Dysregulation of this pathway is closely linked to various diseases, including cancer. nih.govelsevierpure.com While direct evidence linking this compound to this pathway is limited, the general role of adenosine signaling in cellular processes suggests potential for crosstalk. The Wnt/β-catenin pathway is known to influence apoptosis and autophagy, processes that can be modulated by adenosine receptor signaling. nih.gov For example, the pathway can facilitate cancer stem cell expansion and modulate the immune landscape. nih.gov

Effects on NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammatory responses and gene expression. nih.gov Adenosine and its analogs can act as potent negative regulators of pro-inflammatory signaling. nih.gov In human intestinal epithelial cells, adenosine pretreatment has been shown to reduce the expression and secretion of pro-inflammatory molecules like IL-8 in response to stimuli such as TNF-alpha. nih.gov This inhibitory effect is associated with a reduction in κB-driven gene expression and decreased recruitment of NF-κB to promoter regions of inflammatory genes. nih.gov Furthermore, the activation of adenosine A2a receptors has been linked to the Akt/NF-κB signal pathway in the context of gliosis. nih.gov

Interplay with Other Signaling Pathways (e.g., MAPK, mTOR, PKA)

The signaling cascades initiated by this compound are not isolated but rather engage in significant crosstalk with other major pathways, including the Mitogen-Activated Protein Kinase (MAPK), mammalian Target of Rapamycin (mTOR), and Protein Kinase A (PKA) pathways.

MAPK Pathway : Adenosine has been shown to reduce the phosphorylation of ERK, p38, and JNK MAPKs following TNF-alpha treatment in intestinal epithelial cells. nih.gov The A2B adenosine receptor can mediate ERK1/2 activity through both Gi and Gs proteins, and the effects can be either stimulatory or inhibitory depending on the cellular environment. nih.gov Oncogenic MAPK signaling can also stimulate mTORC1 activity through RSK-mediated phosphorylation of the raptor protein. nih.gov

mTOR Pathway : The mTOR kinase is a central regulator of cell growth and metabolism, existing in two complexes, mTORC1 and mTORC2. mdpi.com PKA, a downstream effector of cAMP, can activate the mTORC1 pathway, leading to increased cell survival. nih.gov This activation can be associated with the hyperphosphorylation of the pro-apoptotic protein BAD. nih.gov The interplay between these pathways is crucial for sensing nutrient levels and regulating cell activity and growth. researchgate.net The Ras/MAPK pathway can also promote rapamycin-sensitive signaling independently of the PI3K/Akt pathway. nih.gov

PKA Pathway : As a primary effector of cAMP, PKA plays a central role in mediating the effects of adenosine receptor activation. nih.gov PKA signaling can lead to the activation of the mTOR pathway in adrenocortical cells. nih.gov The crosstalk between PKA and mTOR can also be indirect, involving other kinases like p38 MAPKs and glycogen (B147801) synthase kinase 3 (GSK3). mdpi.com

Table 2: Interplay of this compound with Major Signaling Pathways

| Interacting Pathway | Key Mediators | Observed Effect | Reference |

|---|---|---|---|

| MAPK | ERK, p38, JNK | Reduced phosphorylation, modulation of activity | nih.govnih.gov |

| mTOR | mTORC1, Raptor, BAD | PKA-dependent activation, increased cell survival | nih.govnih.gov |

| PKA | cAMP | Activation of mTOR pathway, crosstalk with other kinases | nih.govmdpi.com |

Effects on Cellular Metabolism and Bioenergetics

Beyond its role in signaling, this compound, as a purine (B94841) derivative, is intrinsically linked to cellular metabolism, particularly the pathways governing purine synthesis and degradation.

Purine Metabolism Pathways

Purine metabolism is fundamental for nucleic acid synthesis, energy transfer, and signaling. musculoskeletalkey.com The pathways involve both de novo synthesis and salvage reactions. researchgate.net Adenosine itself is a key intermediate in these pathways. nih.gov It can be formed from the breakdown of extracellular adenine (B156593) nucleotides or transported from the cytoplasm. nih.gov Intracellularly, adenosine is metabolized through two primary routes: phosphorylation to adenosine monophosphate (AMP) by adenosine kinase, or deamination to inosine (B1671953) by adenosine deaminase. nih.gov

Deficiencies in enzymes within the purine salvage pathway can lead to metabolic disorders. For example, a lack of adenine phosphoribosyltransferase (APRT) activity causes adenine to be converted to 2,8-dihydroxyadenine (B126177) (DHA), which can lead to kidney problems. researchgate.net This highlights the critical role of balanced purine metabolism, which can be influenced by adenosine analogs. The purine metabolic pathway synthesizes ribonucleotides like AMP, IMP, and GMP, which are essential for DNA and RNA synthesis. musculoskeletalkey.com

ATP Pool Dynamics

The influence of this compound on intracellular adenosine triphosphate (ATP) levels has not been directly elucidated in published research. However, by examining the effects of structurally related 8-substituted adenosine analogs, such as 8-amino-adenosine and 8-chloro-adenosine, a potential mechanism of action can be inferred. These related compounds have been shown to cause a significant decline in the intracellular ATP pool. nih.govnih.govnih.gov

The proposed mechanism for this ATP depletion involves the intracellular phosphorylation of these adenosine analogs to their triphosphate form (e.g., 8-amino-ATP or 8-chloro-ATP). nih.govnih.govnih.gov This process, catalyzed by cellular kinases, consumes ATP and leads to the accumulation of the analog's triphosphate version. nih.govtmc.edu The resulting decrease in available ATP can have profound effects on cellular energy-dependent processes. nih.govtmc.edu For instance, studies with 8-amino-adenosine have demonstrated a strong correlation between the decline in intracellular ATP and the inhibition of RNA synthesis, suggesting that the reduction in the primary cellular energy currency directly impacts vital anabolic pathways. nih.govnih.gov

Table 1: Effects of Related 8-Substituted Adenosine Analogs on ATP Levels and RNA Synthesis

| Compound | Concentration | Time of Exposure | Effect on Intracellular ATP Pool | Effect on RNA Synthesis | Cell Line | Reference |

| 8-amino-adenosine | 10 µM | 4 hours | 92% inhibition | 94% inhibition | MM.1S | nih.gov |

| 8-amino-adenosine | 30 µM | 4 hours | Significant decline | 50% inhibition | MM.1S | nih.gov |

| 8-chloro-adenosine | 10 µM | 12 hours | Decline parallel to 8-Cl-ATP accumulation | Inhibition | Multiple Myeloma | nih.gov |

This table is based on data from related compounds and is intended to be illustrative of potential effects, as direct data for this compound is not available.

Role in Stress Responses and Homeostasis

Direct evidence detailing the role of this compound in cellular stress responses and homeostasis is currently lacking in scientific literature. However, given the potential for this compound to modulate intracellular ATP levels, as suggested by the activity of its structural analogs, it is plausible that it could influence cellular stress pathways. Cellular energy status, dictated by the ATP pool, is intrinsically linked to the ability of a cell to mount a response to various stressors and maintain homeostasis. nih.gov

For example, fluctuations in extracellular ATP (eATP) concentrations, which can be influenced by intracellular ATP pools, are known to trigger stress responses in plant cells, leading to changes in gene expression and cell wall composition. nih.gov In mammalian cells, severe environmental stress can induce a hibernation-like state characterized by limited ATP supply and consumption. khanacademy.org Furthermore, adenosine itself plays a crucial role in regulating physiological functions, including neuronal activity and immune responses, to maintain homeostasis. drugbank.com The activation of specific adenosine receptors, such as the A2A receptor, can modulate oxidative stress responses. wikipedia.org

Therefore, if this compound were to disrupt ATP homeostasis, it could theoretically trigger cellular stress signaling pathways as the cell attempts to adapt to the altered energy landscape. This could involve the activation of stress-activated protein kinases or other signaling cascades designed to restore energy balance or, if the stress is too severe, initiate programmed cell death. However, without direct experimental evidence, this remains a hypothesis based on the known interplay between ATP levels and cellular stress responses.

Modulation of Gene Expression and RNA Synthesis

Influence on RNA Polymerase Activity (by analogy with related compounds)

While direct studies on the effect of this compound on RNA polymerase activity are not available, research on analogous 8-substituted adenosine compounds provides significant insight into its potential mechanism. The related compounds 8-amino-adenosine and 8-chloro-adenosine have been demonstrated to inhibit RNA synthesis, with a particular impact on RNA polymerase II (Pol II). nih.govnih.gov

The primary mechanism of this inhibition is thought to be the intracellular conversion of the adenosine analog to its triphosphate derivative (e.g., 8-amino-ATP). nih.govnih.gov This analog triphosphate can then act as a competitive inhibitor of ATP for RNA polymerase. The incorporation of the analog into the nascent RNA chain by RNA polymerase can lead to the termination of transcription. nih.govnih.gov Furthermore, in the case of 8-amino-adenosine, a sharp decline in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II has been observed. nih.govnih.gov The phosphorylation of the CTD is a critical step for the initiation and elongation phases of transcription. This reduction in phosphorylation could be due to a lack of ATP as a phosphate (B84403) donor or direct competitive inhibition of cyclin-dependent kinases (CDKs) like CDK7 and CDK9, which are responsible for CTD phosphorylation, by the analog triphosphate. nih.govnih.gov

Alterations in Transcriptional Processes

Based on the mechanisms observed with related compounds, this compound could potentially alter transcriptional processes through several mechanisms. The primary alteration would be the premature termination of transcription. nih.govnih.gov

After being metabolized to its triphosphate form, the analog can be incorporated into the growing mRNA strand by RNA polymerase II. nih.govnih.gov Evidence from studies with 8-amino-adenosine and 8-chloro-adenosine shows that the incorporation of the analog at the 3'-end of the nascent RNA transcript prevents further elongation, effectively terminating transcription. nih.govnih.gov This leads to the production of truncated, non-functional mRNA molecules.

This premature chain termination would have significant consequences for the cell, particularly affecting the expression of genes with short-lived transcripts, such as those encoding survival proteins. nih.gov The dose-dependent incorporation of 8-amino-adenosine into RNA has been demonstrated, indicating that as the intracellular concentration of the analog triphosphate increases relative to ATP, the inhibition of transcription becomes more pronounced. nih.gov

Table 2: Transcriptional Effects of Related 8-Substituted Adenosine Analogs

| Compound | Proposed Active Metabolite | Effect on Transcription | Mechanism | Reference |

| 8-amino-adenosine | 8-amino-ATP | Inhibition of RNA synthesis | Premature chain termination, decreased Pol II CTD phosphorylation | nih.govnih.gov |

| 8-chloro-adenosine | 8-chloro-ATP | Inhibition of RNA synthesis | Preferential incorporation into mRNA leading to chain termination | nih.gov |

This table is based on data from related compounds and is intended to be illustrative of potential effects, as direct data for this compound is not available.

Post-Transcriptional Modifications

The potential influence of this compound on post-transcriptional modifications can be inferred from the actions of its analogs. One of the key post-transcriptional modifications is the addition of a poly(A) tail to the 3'-end of mRNA, which is crucial for mRNA stability, nuclear export, and translation.

Studies have shown that 8-amino-ATP, the active metabolite of 8-amino-adenosine, can inhibit the process of polyadenylation. nih.govaacrjournals.org It is proposed that 8-amino-ATP competes with ATP as a substrate for poly(A) polymerase, the enzyme responsible for adding the poly(A) tail. aacrjournals.org The incorporation of 8-amino-ATP into the poly(A) tail can lead to the inhibition of its elongation. aacrjournals.org This would result in mRNAs with shortened or absent poly(A) tails, marking them for rapid degradation and preventing their translation into proteins.

Beyond polyadenylation, adenosine modifications in RNA, such as N6-methyladenosine (m6A), play significant roles in regulating various aspects of RNA metabolism. nih.gov However, there is currently no evidence to suggest that this compound directly influences these specific modifications. The primary post-transcriptional effect, by analogy, would be the disruption of polyadenylation.

Role As a Research Tool and Model Compound

Probing Glycosidic Conformation and Dynamics in Nucleosides

The rotational freedom around the glycosidic bond (the bond connecting the purine (B94841) base to the ribose sugar) in nucleosides like adenosine (B11128) allows them to exist in two major conformations: syn and anti. 8-(alpha-Hydroxyisopropyl)adenosine serves as a crucial model compound for studying the implications of these conformations. The large alpha-hydroxyisopropyl group at the 8-position creates significant steric hindrance, effectively locking the molecule in the syn conformation.

Crystal structure analysis of this compound has unequivocally confirmed its syn conformation. The glycosyl torsion angle, which defines the orientation of the base relative to the sugar, is approximately 241.4 degrees, a value characteristic of the syn form acs.org. This steric constraint is maintained in solution, making the compound a reliable tool for researchers to investigate biological processes that are sensitive to the glycosidic torsion angle acs.org. By comparing the activity of this compound with that of conformationally unrestricted adenosine or adenosine analogs that favor the anti conformation, scientists can infer the conformational requirements of specific enzymes or receptors.

Table 1: Conformational Properties of this compound

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Glycosyl Torsion Angle (χ) | 241.4° | Corresponds to a syn conformation. | acs.org |

| Sugar Pucker | C(2')-endo | A common conformation for the ribose ring in nucleosides. | acs.org |

Investigating Structure-Activity Relationships in Adenosine Receptor Ligands

Adenosine receptors, which are G protein-coupled receptors, play vital roles in various physiological processes. The development of ligands with high affinity and selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is a major goal in drug discovery. The conformation of the adenosine molecule is a key factor in its interaction with these receptors.

While this compound itself is not a potent adenosine receptor ligand, its fixed syn conformation provides valuable insights into the structure-activity relationships of adenosine receptor ligands. Most adenosine receptor agonists are believed to bind in an anti conformation. The inactivity of syn-constrained analogs like this compound at these receptors helps to confirm this hypothesis.

By systematically modifying the 8-position of adenosine with various substituents, researchers can explore the impact of steric bulk and conformational restriction on receptor binding and activation. This information is crucial for the rational design of novel agonists and antagonists with improved therapeutic profiles. For instance, the exploration of various 8-substituted xanthines, which are adenosine receptor antagonists, has led to the development of highly potent and selective compounds.

Studying Enzyme Recognition Mechanisms for Nucleoside Substrates

The biological activity of nucleosides is often dependent on their recognition and processing by enzymes. The fixed syn conformation of this compound makes it an excellent probe for investigating the conformational requirements of enzyme active sites. Many enzymes that metabolize adenosine, such as adenosine deaminase and adenosine kinase, are known to prefer the anti conformation of their substrates.

Adenosine Deaminase: This enzyme catalyzes the deamination of adenosine to inosine (B1671953). Studies have shown that adenosine deaminase prefers to bind substrates that can adopt a high-anti (or anti) conformation. Therefore, this compound, being locked in the syn conformation, is expected to be a poor substrate or an inhibitor of this enzyme. Its use in comparative studies can help to elucidate the precise conformational changes that occur during substrate binding and catalysis.

Adenosine Kinase: This enzyme is responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). Similar to adenosine deaminase, adenosine kinase is believed to require the anti conformation for substrate binding and catalysis. The inability of this compound to act as a substrate for adenosine kinase would provide strong evidence for this conformational preference.

The use of conformationally constrained nucleosides like this compound allows researchers to dissect the individual contributions of conformation and other structural features to enzyme recognition and catalysis.

Development of Novel Molecular Probes for Biochemical Research

Molecular probes, such as fluorescent ligands and affinity labels, are indispensable tools for studying the localization, trafficking, and function of receptors and enzymes. The development of such probes for adenosine receptors and related enzymes is an active area of research. While there are no widely reported molecular probes directly derived from this compound, its stable scaffold presents potential for the development of novel research tools.

The 8-position of adenosine is a common site for the attachment of reporter groups, such as fluorophores or photoaffinity labels, as modifications at this position are often well-tolerated by adenosine receptors. The rigid syn conformation of the this compound scaffold could be advantageous in the design of probes with specific binding orientations. For example, a fluorescent probe based on this scaffold could be used to investigate the conformational changes that occur upon ligand binding to a receptor or enzyme.

Furthermore, the synthesis of radiolabeled versions of this compound could provide a means to study its metabolic fate and to screen for novel enzymes or binding proteins that specifically recognize syn-conformation nucleosides.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Adenosine |

| Inosine |

Comparative Analysis with Other 8 Substituted Nucleoside Analogs

Structural Similarities and Differences

8-(alpha-Hydroxyisopropyl)adenosine belongs to the family of 8-substituted adenosine (B11128) analogs, all of which share the core adenosine structure, comprising an adenine (B156593) base linked to a ribose sugar via a β-N9-glycosidic bond. The key distinction lies in the substituent at the 8-position of the adenine ring.

Table 1: Comparison of 8-Position Substituents in Adenosine Analogs

| Compound Name | 8-Position Substituent | Key Characteristics of Substituent |

| This compound | -C(CH₃)₂OH | Bulky, hydrophilic, contains a hydroxyl group |

| 8-Amino-adenosine | -NH₂ | Small, polar, hydrogen bond donor |

| 8-(2-Hydroxyethylamino)adenosine | -NHCH₂CH₂OH | Flexible, hydrophilic, contains a hydroxyl group |

| 8-(Pyrrolidin-1-yl)adenosine | -N(CH₂)₄ | Cyclic, non-polar |

| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | Cyclopentyl (on a xanthine (B1682287) core) | Bulky, hydrophobic |

Differential Effects on Molecular Conformation

The substituent at the 8-position significantly impacts the conformation of the nucleoside, particularly the orientation of the base relative to the sugar (the glycosidic torsion angle), which can be either syn or anti. Adenosine itself predominantly adopts the anti conformation. However, bulky substituents at the 8-position can create steric hindrance, forcing the molecule into the syn conformation.

X-ray crystallography studies of 8-substituted adenosines have provided direct evidence for these conformational preferences. For example, 8-(2-hydroxyethylamino)adenosine has been shown to adopt an anti conformation. nih.gov In contrast, 8-(pyrrolidin-1-yl)adenosine, which has a cyclic substituent at the 8-position, exists in the syn conformation. nih.gov The alpha-hydroxyisopropyl group in this compound is also bulky, suggesting a likely preference for the syn conformation to minimize steric clash with the ribose ring. This conformational lock has significant implications for how the molecule interacts with the binding pockets of receptors and enzymes.

Variances in Receptor Affinity and Selectivity

The structural and conformational differences among 8-substituted adenosine analogs translate into a wide range of affinities and selectivities for adenosine receptors (A1, A2A, A2B, and A3). The binding pocket of each receptor subtype has a unique topography, and the fit of a ligand is a key determinant of its affinity.

For instance, modifications at the 8-position of xanthine analogs with aryl or cycloalkyl groups have led to high affinity and selectivity for the A1 adenosine receptor. nih.gov The development of selective agonists and antagonists often relies on fine-tuning the substituents on the purine (B94841) ring. For example, N6-(3-isothiocyanatobenzyl)adenosine-5'-N-methyluronamide was found to be a selective agonist for A3 receptors. colab.ws The affinity of 8-substituted analogs can also be species-dependent, with compounds showing different selectivity profiles in human, rat, and mouse adenosine receptors. nih.gov The specific affinity and selectivity profile of this compound for the different adenosine receptor subtypes would require dedicated radioligand binding studies for a definitive characterization.

Divergent Metabolic Fates and Enzyme Interactions

The substituent at the 8-position can significantly influence the metabolic stability of adenosine analogs and their interactions with various enzymes. For example, some 8-monosubstituted adenosine derivatives have been found to not inhibit adenosine deaminase, an enzyme that breaks down adenosine. nih.gov In contrast, 2-substituted analogs can be potent inhibitors of this enzyme. nih.gov

Comparative Cellular and Biochemical Activities

The diverse structures and receptor affinities of 8-substituted adenosine analogs lead to a broad spectrum of cellular and biochemical activities. Some analogs, particularly 8-thio-substituted derivatives of cyclic AMP (cAMP), have been shown to increase the activity of enzymes like tyrosine aminotransferase and phosphoenolpyruvate (B93156) carboxykinase in hepatoma cells. nih.gov

8-amino-adenosine acts as a transcription inhibitor by multiple mechanisms, including the depletion of intracellular ATP and the termination of RNA synthesis. nih.gov Other 8-substituted analogs have been synthesized and evaluated for their ability to activate or inhibit various cellular pathways. For example, 8-(2-hydroxypropyl)-adenosine substituted analogues of 2-5A (a mediator of the antiviral activity of interferons) have been studied for their biological activity in mouse cell extracts. nih.gov The specific cellular and biochemical effects of this compound would depend on its unique interactions with cellular targets, which may include but are not limited to adenosine receptors and metabolic enzymes.

Future Research Directions

Elucidating Undiscovered Molecular Targets

A primary avenue for future research will be the comprehensive identification of all molecular targets of 8-(alpha-Hydroxyisopropyl)adenosine. While its interaction with known adenosine (B11128) receptors is a logical starting point, the vastness of the purinome suggests the potential for engagement with other, currently unidentified, protein targets. Techniques such as chemical proteomics, affinity chromatography-mass spectrometry, and unbiased screening against a broad panel of receptors and enzymes will be instrumental. The identification of novel targets could unveil unprecedented therapeutic applications for this compound, extending beyond the traditional scope of adenosine receptor modulation.

Exploring Enantiomeric Specificity and Biological Impact

The alpha-hydroxyisopropyl moiety of this compound introduces a chiral center, resulting in the existence of (R) and (S) enantiomers. A critical area of future investigation will be the synthesis and biological evaluation of these individual stereoisomers. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.

Future studies should focus on developing stereoselective synthetic routes to obtain enantiomerically pure samples of this compound. Subsequent in-vitro and in-vivo characterization will be necessary to determine if the biological activity resides primarily in one enantiomer, or if the enantiomers possess distinct activity profiles. For instance, research on other adenosine antagonists has demonstrated that one enantiomer can be significantly more potent and selective for a particular receptor subtype. nih.gov A thorough examination of the enantiomeric specificity of this compound will be crucial for optimizing its therapeutic efficacy and minimizing potential off-target effects.

Advanced Structural Studies of Compound-Target Complexes

A detailed understanding of the molecular interactions between this compound and its protein targets is paramount for rational drug design. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), should be employed to solve the three-dimensional structures of the compound bound to its cognate receptors. These studies would provide invaluable insights into the precise binding mode, key amino acid residues involved in the interaction, and the conformational changes induced in the receptor upon ligand binding. Such structural blueprints are essential for the design of next-generation analogs with improved affinity, selectivity, and desired functional properties.

Development of Advanced Synthetic Routes for Complex Analogs

To fully explore the structure-activity relationships (SAR) of this compound, the development of versatile and efficient synthetic strategies is necessary. Future synthetic efforts should aim to create a diverse library of analogs with modifications at various positions of the adenosine scaffold, including the ribose, the purine (B94841) base, and the alpha-hydroxyisopropyl substituent. Methodologies such as palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of adenosine derivatives and could be adapted for this purpose. nih.gov The synthesis of such analogs will enable a systematic investigation of how different functional groups influence biological activity, ultimately leading to the identification of compounds with optimized therapeutic profiles. For example, the synthesis of spin-labeled analogs has been a valuable tool for studying the binding of similar compounds to their targets. nih.gov

Conclusion

Summary of Key Academic Contributions

The primary academic contribution of 8-(α-Hydroxyisopropyl)adenosine lies in its unique and fixed conformational state. Due to the bulky α-hydroxyisopropyl group at the 8-position of the adenine (B156593) base, the glycosyl bond is constrained in the syn conformation. nih.gov This rigid structure provides a powerful tool for researchers to probe the active sites of enzymes and receptors that interact with adenosine (B11128).

Specifically, the key contributions include:

A Conformational Probe: 8-(α-Hydroxyisopropyl)adenosine serves as a crucial molecular probe to investigate enzyme systems that preferentially bind adenosine in the anti conformation. nih.gov By comparing the binding and activity of this syn-constrained analogue with flexible or anti-constrained nucleosides, researchers can elucidate the precise conformational requirements for substrate recognition and catalysis.

Structural Elucidation: The crystal structure of 8-(α-Hydroxyisopropyl)adenosine dihydrate has been determined, confirming its syn conformation with a glycosyl torsion angle (χCN) of 241.4°. The sugar moiety adopts a C(2')-endo pucker, and the exocyclic C(4')-C(5') bond is in a gauche-gauche conformation. nih.gov This detailed structural information provides a solid foundation for computational modeling and rational drug design.

Biological Activity Assessment: Studies on 2-5A analogues, which are important mediators of the antiviral and antiproliferative effects of interferons, have incorporated 8-(α-Hydroxyisopropyl)adenosine. Research has shown that an analogue of 2-5A substituted with 8-(2-hydroxypropyl)adenosine (B237689) exhibited weaker binding compared to the parent 2-5A compound, highlighting the critical role of the 8-position substituent in biological activity.

Outstanding Questions and Challenges in Research

Despite the valuable contributions of 8-(α-Hydroxyisopropyl)adenosine, several questions and challenges remain, offering avenues for future research:

Enzymatic Processing: A significant unanswered question is how various enzymes involved in nucleoside metabolism, such as adenosine kinase and adenosine deaminase, interact with and process 8-(α-Hydroxyisopropyl)adenosine. nih.gov Understanding the extent to which this analogue can be phosphorylated to its corresponding nucleotide or deaminated is crucial for interpreting its biological effects and potential as a therapeutic lead.

Synthetic accessibility and derivatization: While the synthesis of 8-(α-Hydroxyisopropyl)adenosine has been achieved, developing more efficient and scalable synthetic routes remains a challenge. Furthermore, creating a diverse library of derivatives with modifications to the ribose or the α-hydroxyisopropyl group could unlock new biological activities and research applications.

Receptor Selectivity: The influence of the fixed syn conformation on the selectivity of 8-(α-Hydroxyisopropyl)adenosine for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is not fully understood. nih.govnih.govbiorxiv.org Investigating its binding affinity and functional activity at each receptor subtype could reveal novel structure-activity relationships for the design of receptor-selective ligands.

In Vivo Stability and Metabolism: The metabolic fate and stability of 8-(α-Hydroxyisopropyl)adenosine in cellular and whole-organism models are largely unknown. Research is needed to determine its half-life, metabolic products, and potential for off-target effects, which are critical for any potential therapeutic development. nih.gov

Broader Implications for Fundamental Nucleoside Biology and Drug Discovery Research

The study of 8-(α-Hydroxyisopropyl)adenosine has broader implications that extend beyond this specific compound, influencing the fields of fundamental nucleoside biology and drug discovery in several ways:

Informing Rational Drug Design: The principle of using bulky 8-substituents to control the glycosyl bond conformation can be applied to the design of other nucleoside analogues with desired conformational properties. This strategy is valuable for developing selective agonists or antagonists for various enzymes and receptors, including those involved in cancer and viral infections. embopress.orgacs.orgnih.gov

Understanding Nucleoside-Protein Interactions: As a rigid molecular ruler, 8-(α-Hydroxyisopropyl)adenosine helps to refine our understanding of the three-dimensional requirements for nucleoside-protein interactions. This knowledge is fundamental to deciphering the mechanisms of action of many enzymes and receptors that play critical roles in cellular signaling and metabolism.

Development of Novel Antiviral and Anticancer Agents: Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. The insights gained from conformationally constrained nucleosides like 8-(α-Hydroxyisopropyl)adenosine can guide the development of new therapeutics with improved potency and selectivity, potentially overcoming drug resistance mechanisms. nih.govbiorxiv.org

Probing Allosteric Binding Sites: The unique shape and conformational rigidity of 8-(α-Hydroxyisopropyl)adenosine may allow it to interact with allosteric sites on proteins, offering a novel mechanism for modulating protein function. This opens up new possibilities for drug discovery beyond the traditional focus on active sites.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 8-(α-Hydroxyisopropyl)adenosine, and how do reaction conditions influence yield?

- Methodology : Adapt Skraup or Friedlander condensation methods (used for analogous quinoline derivatives) by substituting α,β-unsaturated aldehydes with isopropyl-containing precursors. Reaction temperature (65–145°C) and solvent polarity are critical for minimizing side products .

- Optimization : Use high-performance liquid chromatography (HPLC) to monitor intermediate formation. Adjust pH to stabilize the hydroxyl-isopropyl group during cyclization .

Q. How can structural characterization of 8-(α-Hydroxyisopropyl)adenosine be performed to confirm regiochemistry?

- Techniques :

- X-ray crystallography : Resolve bond angles and stereochemistry (R-factor <0.10 recommended) .

- NMR : Compare chemical shifts with adenosine derivatives; hydroxyisopropyl groups exhibit distinct splitting in NMR due to diastereotopic protons .

- Mass spectrometry : Look for fragmentation patterns consistent with hydroxyl-isopropyl cleavage (e.g., m/z 135 for adenine base) .

Q. What stability challenges arise during storage of 8-(α-Hydroxyisopropyl)adenosine, and how can they be mitigated?

- Key Issues : Degradation via oxidation or hydrolysis under ambient conditions, producing adenine or toxic byproducts (e.g., nitrogen oxides) .

- Mitigation : Store at –20°C in anhydrous DMSO or under inert gas. Avoid exposure to light and oxidizing agents .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for 8-(α-Hydroxyisopropyl)adenosine derivatives be resolved?

- Approach :

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism) .

- Validate crystallographic data with DFT calculations to reconcile bond-length discrepancies .

- Cross-reference with synthetic intermediates to rule out epimeric impurities .

Q. What experimental designs are optimal for studying its inhibition of human concentrative nucleoside transporters (hCNTs)?

- Assay Design :

- Use radiolabeled adenosine (e.g., -adenosine) in competitive uptake assays with transfected HEK293 cells expressing hCNT1/2 .

- Control for pH-dependent transport (hCNTs are sensitive to extracellular pH 6.5–8.0) .

- Quantify IC values via nonlinear regression; validate with siRNA knockdowns to confirm target specificity .

Q. How can computational modeling predict the binding affinity of 8-(α-Hydroxyisopropyl)adenosine to adenosine receptors?

- Protocol :

- Generate 3D structures using molecular docking (e.g., AutoDock Vina) against A/A receptor crystal structures (PDB IDs: 5UEN, 4EIY).

- Apply molecular dynamics simulations (100 ns) in explicit solvent to assess binding stability .

- Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (K) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。